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Compound of Interest

Compound Name: 7-Chlorothiazolo[4,5-c]pyridine

Cat. No.: B13656114

Get Quote

Executive Summary & Comparative Analysis
The thiazolo[4,5-c]pyridine scaffold is a bioisostere of purine and benzothiazole, widely

explored for kinase inhibition (e.g., IRAK4, CDK7).[1] The introduction of a chlorine atom at the

C7 position significantly alters the electronic environment of the pyridine ring, creating a distinct

spectral signature compared to the C6-chloro isomer or the parent unsubstituted compound.[1]

Differentiation of Regioisomers
Distinguishing the 7-chloro isomer from the 6-chloro isomer is the primary analytical challenge.

The chlorine substituent effect (Deshielding/Shielding) on the 13C NMR spectrum is the most

reliable validation method.[1]
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Feature
7-Chlorothiazolo[4,5-

c]pyridine

6-Chlorothiazolo[4,5-

c]pyridine

Thiazolo[5,4-

c]pyridine (Isomer)

Core Fusion
Thiazole C4-C5 fused

to Pyridine C3-C4

Thiazole C4-C5 fused

to Pyridine C3-C4

Thiazole C5-C4 fused

to Pyridine C3-C4

Cl Position
C7 (meta to

bridgehead N)

C6 (ortho to

bridgehead N)
Varies

Key 13C Shift

C7 appears downfield

(~125-130 ppm) due

to ipso effect, but

shielded relative to

C6-Cl due to lack of

alpha-N.

C6 appears

significantly downfield

(~145-150 ppm) due

to combined alpha-N

and ipso-Cl effects.[1]

C-S and C-N

bridgehead signals

are inverted relative to

[4,5-c].[1]

Coupling (J)

C7 shows no large

ortho coupling to H6

(if substituted).[1]

C6 shows no ortho

coupling to H7.

Distinct C-H coupling

patterns.

13C NMR Spectral Data
Note: Chemical shifts are referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.16 ppm).[1] Values

are consolidated from experimental data on close analogs and predictive substituent

increments.

Predicted & Comparative Chemical Shifts (δ ppm)
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Carbon
Position

Assignment
7-Chloro-

(Target)
Parent

(Unsubstituted)
Shift Effect (Δ)

C2 Thiazole -N=C-S 156.5 155.0 +1.5 (Inductive)

C3a
Bridgehead

(Pyridine C3)
138.2 136.8

+1.4 (Meta

effect)

C4
Pyridine (alpha

to N)
143.5 142.2

+1.3 (Long

range)

C6
Pyridine (alpha

to N)
148.0 145.5

+2.5 (Ortho

effect)

C7 C-Cl (Ipso) 128.5 122.9 +5.6 (Ipso Cl)

C7a
Bridgehead

(Pyridine C4)
152.0 149.4

+2.6 (Ortho

effect)

Analysis of Key Signals
The C7 Ipso-Carbon (128.5 ppm): In the unsubstituted parent, C7 is the most shielded

aromatic carbon (~122.9 ppm) because it is beta to the pyridine nitrogen.[1] Upon

chlorination, the ipso effect shifts this resonance downfield to ~128-130 ppm.[1]

The C6 Carbon (148.0 ppm): This carbon is alpha to the pyridine nitrogen (deshielded) and

ortho to the chlorine.[1] The ortho-chloro effect is generally shielding (-1 to -2 ppm) in

benzenes, but in electron-deficient pyridines, the inductive withdrawal often dominates,

causing a slight downfield shift or negligible change.[1]

The Thiazole C2 (156.5 ppm): This is the most deshielded signal in the spectrum,

characteristic of the -N=C-S- moiety.[1] It remains relatively constant across isomers unless

the 2-position is substituted (e.g., -NH2, -SH).[1]

Experimental Protocols
A. Synthesis of 7-Chlorothiazolo[4,5-c]pyridine Core
Rationale: Direct chlorination of the parent scaffold is non-selective. The most reliable route is

the oxidative cyclization of a pre-functionalized pyridine.[1]
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Reagents:

Substrate: 3-amino-4-mercapto-5-chloropyridine (or 3-amino-2,4-dichloropyridine

equivalents).

Cyclizing Agent: Triethyl orthoformate (for unsubstituted C2) or Carbon disulfide (for C2-

thione, convertible to H).[1]

Catalyst: p-TsOH or Acetic Anhydride.

Step-by-Step Protocol:

Dissolution: Dissolve 3-amino-5-chloropyridine-4-thiol (1.0 eq) in anhydrous ethanol or DMF.

Cyclization: Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

Reflux: Heat the mixture to reflux (80-100°C) for 4-6 hours. Monitor by TLC (Mobile phase:

5% MeOH in DCM).

Workup: Evaporate solvent under reduced pressure. Neutralize residue with sat.[1]

NaHCO3. Extract with EtOAc (3x).[1]

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

B. NMR Acquisition Parameters
To ensure high-fidelity data for publication or patent filing:

Frequency: Minimum 100 MHz for 13C (400 MHz instrument).

Solvent:DMSO-d6 is preferred over CDCl3 for thiazolo-pyridines due to solubility and

prevention of aggregation.

Pulse Sequence:zgpg30 (Power-gated decoupling).[1]

Relaxation Delay (D1): Set to 2.0 - 3.0 s to ensure quaternary carbons (C2, C3a, C7a, C7-

Cl) relax sufficiently for integration accuracy.

Scans: Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
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Visualization: Structural Elucidation Workflow
The following diagram outlines the logic flow for confirming the 7-chloro isomer using NMR and

synthesis checkpoints.

Validation Logic

Target: 7-Chlorothiazolo[4,5-c]pyridine

Precursor: 3-Amino-5-chloropyridine-4-thiol

Cyclization (Orthoformate/H+)

Crude Product Isolate

1H & 13C NMR Analysis

Check C7 Shift (Ipso)

Shift ~128 ppm
(Confirmed 7-Cl)

Low Field Shielding

Shift ~145+ ppm
(Indicates 6-Cl Isomer)

High Field Deshielding

Click to download full resolution via product page
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Caption: Decision tree for distinguishing 7-chloro vs. 6-chloro regioisomers based on C7

carbon chemical shift values.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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